molecular formula C11H15N7 B7435357 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine

6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine

Cat. No. B7435357
M. Wt: 245.28 g/mol
InChI Key: XDYGESJHWYXNDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. It was first synthesized by Takeda Pharmaceutical Company Limited and has since been the subject of numerous scientific studies.

Mechanism of Action

6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine inhibits the activity of BTK by binding to the enzyme's active site. This prevents BTK from phosphorylating downstream targets, such as phospholipase Cγ2 (PLCγ2), which are necessary for B-cell survival and proliferation. By inhibiting BTK activity, 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine induces apoptosis (cell death) in B-cells and inhibits their proliferation.
Biochemical and Physiological Effects:
In addition to its effects on B-cells, 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine has been shown to inhibit the activity of other kinases, including interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK). These kinases are also involved in the survival and proliferation of lymphocytes, suggesting that 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine may have broader effects on the immune system.

Advantages and Limitations for Lab Experiments

One advantage of 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine is its specificity for BTK, which reduces the risk of off-target effects. Additionally, 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine has shown promising results in preclinical studies, suggesting that it may be an effective therapeutic agent for the treatment of B-cell malignancies. However, like all experimental drugs, 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine has limitations. For example, its efficacy and safety in humans have not yet been fully established, and additional studies are needed to determine the optimal dosing and administration schedule.

Future Directions

There are several potential future directions for research on 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine. One area of interest is the development of combination therapies that include 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine and other drugs that target B-cell malignancies. Additionally, further studies are needed to determine the optimal dosing and administration schedule for 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine, as well as its long-term safety and efficacy in humans. Finally, researchers may explore the potential use of 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine in other diseases that involve dysregulated B-cell activity, such as autoimmune disorders.

Synthesis Methods

The synthesis of 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine involves a multi-step process that begins with the reaction of 4-chloro-6-(trifluoromethyl)pyrimidine with sodium azide to form 4-azido-6-(trifluoromethyl)pyrimidine. This compound is then reacted with 1-(4-bromophenyl)piperidine to form 6-(4-bromophenyl)-4-azido-pyrimidine. Finally, the compound is reduced with palladium on carbon to yield 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine.

Scientific Research Applications

6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine has been studied for its potential therapeutic applications in cancer treatment. Specifically, it has been shown to inhibit the growth of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a protein that is essential for the survival and proliferation of B-cells.

properties

IUPAC Name

6-[4-(triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N7/c12-10-7-11(14-8-13-10)17-4-1-9(2-5-17)18-6-3-15-16-18/h3,6-9H,1-2,4-5H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYGESJHWYXNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C3=NC=NC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine

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